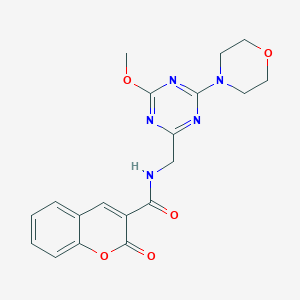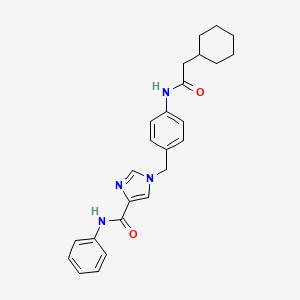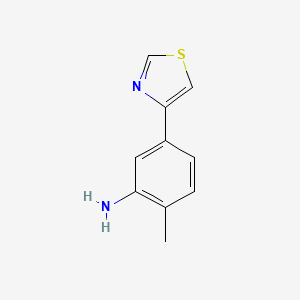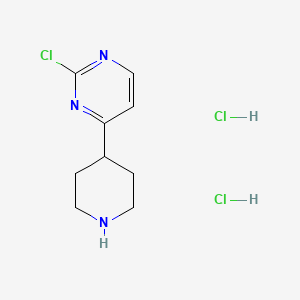![molecular formula C21H30N2O2S B2963132 2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 313267-49-1](/img/structure/B2963132.png)
2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with three isopropyl groups and a sulfonamide group attached to a pyridine ring via a methylene bridge. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with isopropyl groups. This can be achieved through Friedel-Crafts alkylation using isopropyl chloride and aluminum chloride as a catalyst. The sulfonamide group is then introduced via sulfonation, followed by the attachment of the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in coordination with metal ions, affecting enzymatic processes. The compound’s overall structure allows it to modulate various biochemical pathways, making it a versatile tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-tris(propan-2-yl)benzene-1-sulfonamide: Lacks the pyridine ring, making it less versatile in coordination chemistry.
N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide: Lacks the isopropyl groups, affecting its steric properties and reactivity.
Uniqueness
2,4,6-tris(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide stands out due to its combination of isopropyl groups, sulfonamide, and pyridine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Eigenschaften
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-14(2)18-10-19(15(3)4)21(20(11-18)16(5)6)26(24,25)23-13-17-8-7-9-22-12-17/h7-12,14-16,23H,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFWXVZBWNDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-pyridinylmethyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B2963051.png)
![3-(4-Chlorophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2963052.png)

![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/new.no-structure.jpg)

![N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2963057.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2963059.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-4-yl)-2,2-difluoroacetic acid](/img/structure/B2963061.png)



![3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963069.png)
